(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound belonging to the class of pyrrolidine-3-carboxylic acids. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. It is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and other conditions related to neurotransmitter modulation.
This compound can be synthesized through various chemical processes, including asymmetric synthesis and other organic chemistry techniques. It is often derived from more complex precursors or through the modification of existing pyrrolidine derivatives.
The synthesis of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves several key steps:
The synthesis may involve:
The molecular formula for (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is . The structure features a pyrrolidine ring with a carboxylic acid functional group at the 3-position and an isopropyl group at the 4-position.
The compound can participate in various chemical reactions typical of carboxylic acids and amines:
The reactions often require specific conditions such as:
The mechanism of action for (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride primarily involves modulation of neurotransmitter systems. It is believed to interact with specific receptors in the central nervous system, influencing pathways related to:
Studies have shown that compounds in this class exhibit binding affinities to GABA receptors, suggesting potential efficacy in treating epilepsy and anxiety disorders .
(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride has several potential applications:
Chiral pyrrolidine carboxylic acids exhibit structural diversity primarily through stereochemical configuration and ring substitution patterns. The (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride features two chiral centers (C3 and C4) configured in relative trans orientation, with the hydrochloride salt enhancing crystallinity for handling [1] [4]. This compound belongs to a broader family of 4-alkyl substituted pyrrolidines, where the alkyl chain length and branching significantly influence three-dimensional conformation and intermolecular interactions. The isopropyl substituent represents an optimal balance of steric bulk and lipophilicity, distinguishing it from straight-chain alkyl analogs [10].
Comparative structural analysis reveals how subtle modifications alter molecular properties. The hydroxyl analog (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid (CAS: 1932524-58-7) replaces the isopropyl group with a polar hydroxy moiety, reducing molecular weight to 131.13 g/mol and significantly increasing hydrophilicity [5]. Conversely, the 3-ethyl derivative 3-ethylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1423029-29-1) demonstrates how alkyl substitution at C3 rather than C4 creates distinct steric constraints [8]. The esterified variant trans (±) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride (CID: 72699098) illustrates prodrug potential through carboxylic acid masking [2]. These structural variations provide medicinal chemists with a versatile toolkit for optimizing physicochemical and pharmacological properties.
Table 1: Structural Variations in Pyrrolidine-3-Carboxylic Acid Derivatives
Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|---|
(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride | C4-isopropyl | C₈H₁₆ClNO₂ | 193.67 | 1330750-36-1 |
(3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride | C4-isopropyl | C₈H₁₆ClNO₂ | 193.67 | 1049740-49-9 |
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid | C4-hydroxy | C₅H₉NO₃ | 131.13 | 1932524-58-7 |
3-ethylpyrrolidine-3-carboxylic acid hydrochloride | C3-ethyl | C₇H₁₄ClNO₂ | 179.65 | 1423029-29-1 |
trans (±) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester | C4-isopropyl, methyl ester | C₉H₁₈ClNO₂ | 207.70 | CID:72699098 |
The stereochemical precision of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride fundamentally dictates its biological recognition and activity profile. The trans configuration between hydrogen atoms at C3 and C4 positions creates a specific spatial arrangement that enables optimal interaction with chiral biological targets, particularly neurotransmitter receptors and transporters [10]. This stereochemical requirement is evidenced by the commercial availability of both (3R,4R) and (3S,4S) enantiomers as distinct research compounds [3] [4]. The "rel" designation indicates the racemic nature of commonly available material, necessitating chiral resolution for enantiopure biological evaluation [1] [6].
The isopropyl substituent at C4 enhances stereoelectronic effects through its branched aliphatic structure, creating defined hydrophobic binding domains absent in simpler analogs. This structural feature mimics the γ-substituted GABA analogs like gabapentin, which exhibit stereospecific binding to calcium channels [10]. The protonated nitrogen within the pyrrolidine ring facilitates salt bridge formation with biological targets, while the carboxylic acid enables hydrogen bonding interactions – both features highly dependent on the molecule's overall spatial arrangement [1] [4]. Computational modeling reveals that the (3R,4R) configuration positions the isopropyl group in an equatorial orientation relative to the protonated ring nitrogen, optimizing receptor complementarity.
Table 2: Stereochemical Variants of 4-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives
Stereochemical Designation | Configuration Relationship | Biological Significance | Example Compound |
---|---|---|---|
(3R,4R)-rel | Relative trans configuration | Enables optimal binding to GABAergic targets | (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride |
(3S,4S) | Enantiomeric trans | Differential activity in chiral biological environments | (3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride |
Racemic mixture | Both enantiomers present | Facilitates comparative pharmacological studies | trans (±) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester |
The scientific evolution of 4-substituted pyrrolidine derivatives originated from structural explorations around γ-aminobutyric acid (GABA) analogs during the 1990s. Researchers sought conformationally constrained analogs that could overcome the blood-brain barrier permeability limitations of GABA itself [10]. This investigation led to pyrrolidine-based scaffolds where ring formation enforced specific torsion angles between amine and carboxylic acid functional groups. The isopropyl substitution at C4 emerged as a strategic innovation to enhance lipophilicity and target specificity beyond early prototypes like pregabalin [10].
The synthetic accessibility of these compounds facilitated their development, with key intermediates such as (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid (CAS: 261896-36-0) becoming commercially available as building blocks for pharmaceutical research [7] [9]. The hydrochloride salt formulation of the target compound (CAS: 1330750-36-1) addressed handling and stability concerns associated with the free base, enabling broader research applications [1] [6]. The patent landscape reflects this trajectory, with specific claims covering branched alkyl pyrrolidine-3-carboxylic acids as potential analgesics and neuroprotective agents [10]. Current research explores structure-activity relationships within this family, particularly how alkyl chain branching at C4 influences target selectivity across neurological disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1